

# An In-Depth Technical Guide to the Physicochemical Properties of Furfuryl Palmitate

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## Compound of Interest

Compound Name: *Furfuryl palmitate*

Cat. No.: *B1240702*

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## Abstract

**Furfuryl palmitate** is an ester recognized for its significant antioxidant properties, particularly its ability to quench singlet oxygen. This has led to its application in topical formulations for various skin disorders, including atopic and contact dermatitis.[1][2] Understanding its physicochemical properties is paramount for formulation development, stability testing, and assessing its bioavailability and mechanism of action. This guide provides a comprehensive overview of the known physicochemical characteristics of **Furfuryl palmitate**, details the standard experimental methodologies for their determination, and illustrates its synthesis and primary mechanism of action.

## Core Physicochemical Properties

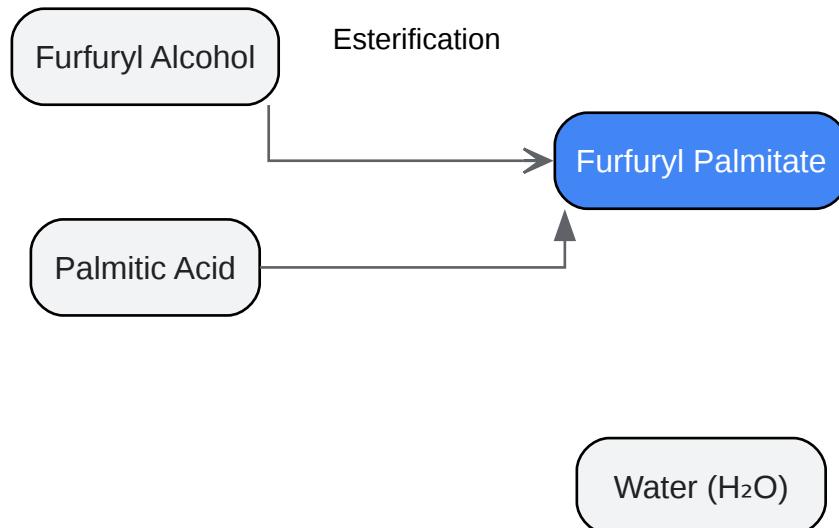
The following table summarizes the key physicochemical properties of **Furfuryl palmitate**. The data is compiled from established chemical databases and scientific literature. Many of these properties are estimated values derived from computational models, reflecting the specialized nature of the compound.

Property	Value	Source(s)
IUPAC Name	furan-2-ylmethyl hexadecanoate	[3]
Synonyms	Hexadecanoic acid, 2-furanyl methyl ester; Palmitic acid furfuryl ester	[4][5]
CAS Number	95668-36-3	[3][4]
Molecular Formula	C <sub>21</sub> H <sub>36</sub> O <sub>3</sub>	[3][4][6][7]
Molecular Weight	336.51 g/mol	[3][4]
Boiling Point	411.38 °C (estimated at 760 mm Hg)	[4]
Flash Point	172.40 °C (342.00 °F) TCC (estimated)	[4]
Water Solubility	0.0005791 mg/L (estimated at 25 °C)	[4]
logP (o/w)	8.235 (estimated)	[4]
Kovats Retention Index	2382 (Semi-standard non-polar)	[3]
Topological Polar Surface Area	39.4 Å <sup>2</sup>	[5]
Rotatable Bond Count	17	[5]
Hydrogen Bond Acceptor Count	3	[5]
Hydrogen Bond Donor Count	0	[5]

## Synthesis and Mechanism of Action

**Furfuryl palmitate** is synthesized through the esterification of furfuryl alcohol with palmitic acid.[8][9] Its primary biological function is as a potent antioxidant.[10] The lipophilic nature of

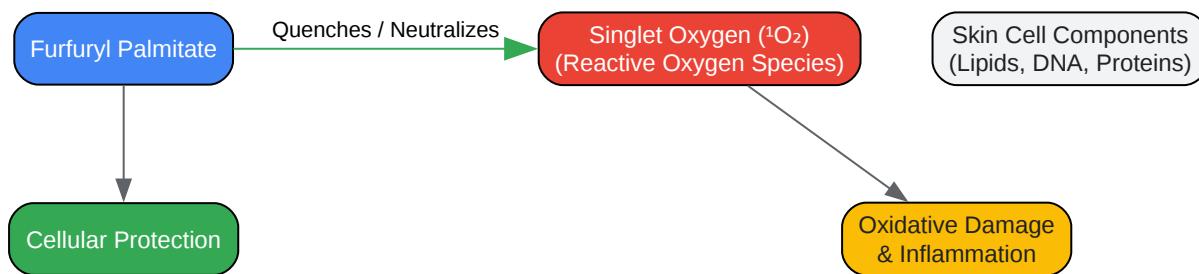
the palmitate chain enhances its penetration through the stratum corneum, allowing the furfuryl moiety to exert its protective effects within the skin.[2][8][9]



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**Caption:** Synthesis of **Furfuryl Palmitate** via Esterification.

The key mechanism of action for **Furfuryl palmitate** is its ability to quench singlet oxygen ( ${}^1\text{O}_2$ ), a highly reactive oxygen species (ROS) implicated in cellular damage and skin aging.[1][2] The conjugated diene structure within the furan ring of the molecule interacts with and neutralizes singlet oxygen, thereby protecting cellular components like lipids, proteins, and DNA from oxidative damage.[8][9]



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**Caption:** Antioxidant Mechanism of **Furfuryl Palmitate**.

## Standardized Experimental Protocols

While specific experimental data for **Furfuryl palmitate** is limited in public literature, its physicochemical properties can be determined using standardized methodologies, such as those established by the OECD (Organisation for Economic Co-operation and Development) and ASTM International.

### Partition Coefficient (n-octanol/water): OECD 107 & 123

The octanol-water partition coefficient ( $\log P$ ) is a critical parameter for predicting the lipophilicity of a substance and its potential for membrane permeability. Given the high estimated  $\log P$  of **Furfuryl palmitate** (~8.2), the OECD Guideline 123 (Slow-Stirring Method) is more appropriate than the traditional shake-flask method (OECD 107), which is prone to error for highly hydrophobic substances ( $\log P > 4$ ).<sup>[7][10]</sup>

- Principle: The slow-stirring method minimizes the formation of microdroplets of octanol in the aqueous phase, which can lead to an overestimation of the substance's concentration in water.<sup>[7]</sup>
- Apparatus: A thermostated reaction vessel with a stirrer, analytical equipment for concentration measurement (e.g., HPLC, GC).
- Methodology:
  - The test substance is dissolved in n-octanol that has been pre-saturated with water.
  - This solution is added to a vessel containing water that has been pre-saturated with n-octanol.
  - The two-phase system is stirred slowly (to avoid emulsification) at a constant temperature (e.g., 25°C) until equilibrium is reached. This can take several days for highly hydrophobic compounds.<sup>[7]</sup>
  - Samples are taken from both the n-octanol and water phases. Centrifugation is used to ensure complete phase separation.

- The concentration of the substance in each phase ( $C_o$  and  $C_w$ ) is determined using a suitable analytical method.
- The partition coefficient ( $P_{ow}$ ) is calculated as the ratio of the concentrations:  $P_{ow} = C_o / C_w$ . The result is expressed as its base-10 logarithm ( $\log P$ ).

## Water Solubility: OECD 105

This guideline describes two primary methods for determining water solubility: the Column Elution Method for substances with solubility  $< 10^{-2}$  g/L and the Flask Method for those with solubility  $\geq 10^{-2}$  g/L.<sup>[8][11]</sup> Given the extremely low estimated solubility of **Furfuryl palmitate**, the Column Elution Method is the most suitable.

- Principle: Water is passed through a column packed with an inert support material that has been coated with an excess of the test substance. The flow rate is slow enough to ensure that the water becomes saturated. The concentration of the substance in the eluate corresponds to its water solubility.<sup>[2]</sup>
- Apparatus: Temperature-controlled column, inert support material (e.g., glass beads, silica), pump for controlled water flow, analytical equipment (HPLC, GC-MS).
- Methodology:
  - The support material is coated with the test substance, typically by dissolving the substance in a volatile solvent, mixing with the support, and evaporating the solvent.
  - The coated material is packed into a column and maintained at a constant temperature (e.g., 25°C).
  - Purified water is pumped through the column at a very low flow rate.
  - Fractions of the eluate are collected, and their concentration is measured.
  - A plateau in concentration across several fractions indicates that saturation has been achieved. This plateau concentration is the water solubility of the substance.<sup>[2]</sup>

## Flash Point: ASTM D93

The flash point is a measure of the temperature at which a substance produces enough vapor to form an ignitable mixture with air. The Pensky-Martens Closed Cup Tester method (ASTM D93) is standard for liquids like esters with higher flash points.[\[3\]](#)[\[4\]](#)[\[6\]](#)

- Principle: The sample is heated in a closed brass cup at a controlled rate while being stirred. An ignition source is periodically directed into the cup until a flash (a brief ignition of the vapor) is observed.[\[6\]](#)
- Apparatus: Pensky-Martens closed-cup apparatus (manual or automated).
- Methodology (Procedure A for homogeneous liquids):
  - The sample is placed into the test cup to the specified level.
  - The lid is secured, and heating and stirring are initiated at specified rates (e.g., temperature increase of 5-6°C/min).[\[4\]](#)
  - As the temperature approaches the expected flash point, the ignition source is applied at regular temperature intervals.
  - The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the ignition source causes the vapors to flash.[\[3\]](#)

## Boiling Point Determination

While often determined by distillation, a simpler and more material-efficient method for a pure substance is the Thiele Tube Method.[\[12\]](#)

- Principle: A small sample is heated alongside an inverted capillary tube. Air trapped in the capillary expands upon heating and exits as a stream of bubbles. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure. As the apparatus cools slightly, the pressure inside the capillary drops, and the liquid is drawn into it. The temperature at which the liquid enters the capillary is the boiling point.[\[12\]](#)
- Apparatus: Thiele tube, heating oil, thermometer, small test tube, capillary tube.
- Methodology:

- A few drops of the sample are placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.
- The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling oil.
- The oil is heated until a rapid and continuous stream of bubbles emerges from the capillary tube.
- The heat is removed, and the apparatus is allowed to cool slowly.
- The boiling point is the temperature recorded the moment the bubbling stops and the liquid begins to enter the capillary tube.[\[12\]](#)

## Kovats Retention Index

The Kovats Retention Index (RI) is used in gas chromatography to convert retention times into system-independent values, aiding in compound identification.[\[13\]](#)

- Principle: The retention time of the analyte is compared to the retention times of a series of n-alkanes (hydrocarbons of known chain length) that elute before and after the analyte.[\[14\]](#)
- Apparatus: Gas chromatograph (GC) with a suitable column (e.g., non-polar).
- Methodology:
  - The sample (**Furfuryl palmitate**) is analyzed by GC under specific conditions (either isothermal or temperature-programmed). The retention time ( $t_{ri}$ ) is recorded.
  - A mixture of n-alkanes (e.g., C<sub>8</sub> to C<sub>30</sub>) is injected and analyzed under the exact same chromatographic conditions.
  - The retention times of the n-alkane that elutes just before ( $t_{rn}$ ) and just after ( $t_{rn+1}$ ) the analyte are identified. Let 'n' and 'n+1' be the carbon numbers of these two alkanes.
  - For isothermal analysis, the Kovats index (I) is calculated using the logarithmic formula:  $I = 100 [n + (\log(t_{ri}) - \log(t_{rn})) / (\log(t_{rn+1}) - \log(t_{rn}))]$ [\[15\]](#)

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